(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone
Overview
Description
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is a heterocyclic compound that features both a pyrazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone typically involves the reaction of 1-methyl-1H-pyrazole with morpholine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the methanone linkage between the pyrazole and morpholine rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It has been evaluated for its ability to modulate biological pathways involved in diseases such as cancer and inflammation .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and modulating biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but lacks the methanone linkage.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a pyrazole ring but has different substituents and additional aromatic rings.
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is unique due to its combination of a pyrazole and morpholine ring linked by a methanone group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-7-8(6-10-11)9(13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQCEEUHOCERHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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